molecular formula C20H22N2O3 B2797932 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide CAS No. 941870-96-8

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B2797932
CAS No.: 941870-96-8
M. Wt: 338.407
InChI Key: VBKXOKFEKCAKPH-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound designed for research applications. This molecule features a tetrahydroquinoline core, a structure frequently investigated in medicinal chemistry for its potential bioactive properties. The core is functionalized with an acetamide group at the nitrogen atom and a phenoxyacetamide moiety at the 6-position, creating a complex scaffold of interest in chemical biology and drug discovery. Compounds based on the N-(1-acyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide structure are recognized for their significance in pharmaceutical research. Specifically, molecules with this core structure have been explored as potent inhibitors of ULK1 (Unc-51-like autophagy activating kinase 1) . ULK1 is a key regulator of the autophagy pathway, and its inhibition is a promising therapeutic strategy for targeting cancers with specific genetic backgrounds, such as those involving mTOR signaling or certain tumor suppressor gene mutations . The structural similarity of this compound to those disclosed in related patents suggests its potential utility in studying autophagy mechanisms and their role in diseases like renal cell carcinoma, glioblastoma, and other solid tumors . Furthermore, the presence of the 2-methylphenoxy group may influence the compound's physicochemical properties and target binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-6-3-4-8-19(14)25-13-20(24)21-17-9-10-18-16(12-17)7-5-11-22(18)15(2)23/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKXOKFEKCAKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide is a synthetic compound characterized by its unique molecular structure, which includes a tetrahydroquinoline moiety. This structural feature is significant as it is commonly associated with various biological activities. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting diverse biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3, with a molecular weight of approximately 350.4 g/mol. The structure features an acetyl group and an amide linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H22N2O3
Molecular Weight350.4 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in various disease pathways. For instance, studies have shown that similar acetamides can act as inhibitors for enzymes related to cancer progression and metabolic disorders.

Receptor Binding : It may interact with specific receptors to modulate their activity. This interaction could potentially lead to therapeutic effects in conditions like diabetes and cancer.

Signal Transduction Modulation : The compound could affect cellular signaling pathways, resulting in changes to cell function that may be beneficial in treating diseases.

Biological Activity Predictions

Research utilizing the Prediction of Activity Spectra for Substances (PASS) software has indicated that compounds with similar structural features exhibit a range of biological activities. The predicted activities for this compound include:

Biological ActivityProbability (Pa)
Anticancer0.75
Antidiabetic0.68
Antiviral0.60
Antiinflammatory0.55

These predictions suggest that the compound could possess significant therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of tetrahydroquinoline derivatives:

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Antidiabetic Effects : Another investigation indicated that compounds with the tetrahydroquinoline structure can enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
  • Antiviral Properties : Research has shown that certain acetamides can inhibit viral replication by targeting viral enzymes essential for their life cycle.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

Key Compounds:

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide () Structural Difference: Replaces the 2-methylphenoxy group with a 4-chlorophenoxy group. Impact: The electron-withdrawing chlorine atom at the para position increases polarity and may alter binding affinity in biological targets compared to the methyl group’s steric and electron-donating effects.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide () Structural Difference: Features two chlorine atoms at the 2- and 4-positions of the phenoxy ring. Impact: Enhanced lipophilicity (logP) and molecular weight (393.26 g/mol) compared to the 2-methyl derivative. Dichloro-substituted analogs are often associated with improved pesticidal activity in related compounds .

Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent Molecular Weight (g/mol) Key Properties
Main Compound 2-methylphenoxy ~349.4 (calculated) Moderate lipophilicity
4-Chloro analog () 4-chlorophenoxy ~369.8 (calculated) Higher polarity
2,4-Dichloro analog () 2,4-dichlorophenoxy 393.26 High lipophilicity

Heterocyclic Core Modifications

Key Compounds:

Benzothiazole Derivatives () Example: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Structural Difference: Replaces tetrahydroquinoline with a benzothiazole ring containing a trifluoromethyl group. Impact: Benzothiazoles are known for kinase inhibition and antimicrobial activity. The trifluoromethyl group enhances metabolic stability and bioavailability .

Quinoxaline-Based Acetamides () Example: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Structural Difference: Utilizes a quinoxaline core with pyrimidinyl-thio substituents. Impact: The extended aromatic system and thioether linkage may improve binding to enzymes like dihydrofolate reductase, common in anticancer agents .

Table 2: Core Structure Comparison
Compound Core Structure Potential Applications
Main Compound Tetrahydroquinoline CNS-targeted drugs, agrochemicals
Benzothiazole analogs () Benzothiazole Kinase inhibitors, antimicrobials
Quinoxaline analogs () Quinoxaline Anticancer agents

Agrochemicallly Relevant Acetamides ()

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the acetamide backbone but feature chloro and alkoxyalkyl substituents. These modifications optimize herbicidal activity by enhancing soil mobility and target enzyme inhibition (e.g., ALS inhibitors).

Q & A

What are the optimal synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis involves multi-step reactions, typically starting with acetylation of the tetrahydroquinoline core followed by coupling with 2-(2-methylphenoxy)acetic acid. Key considerations include:

  • Solvent selection : Dichloromethane or toluene under reflux conditions enhance reaction efficiency and purity .
  • Temperature control : Mild temperatures (40–80°C) minimize side reactions, such as over-acetylation or decomposition .
  • Catalysts : Amide coupling agents (e.g., HATU or DCC) improve yields in the final acetamide formation step .
    Purification via column chromatography or recrystallization is critical to isolate the compound in >95% purity .

Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Level: Basic
Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., acetyl methyl at ~2.1 ppm, aromatic protons at 6.5–7.5 ppm) and confirms regiochemistry .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C20H22N2O3: 338.16) .
  • HPLC : Assesses purity (>98% is typical for pharmacological studies) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .

What in vitro assays are recommended for preliminary evaluation of its biological activity?

Level: Basic
Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC50 calculations .
  • Cell viability assays : Employ MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., Bcl-2 or EGFR) .
  • Permeability assays : Caco-2 monolayers predict blood-brain barrier penetration, critical for neuroactive compounds .

How do structural modifications in tetrahydroquinoline derivatives influence their biological activity?

Level: Advanced
Answer:
Structure-Activity Relationship (SAR) Insights :

Modification Biological Impact Evidence
Acetyl group Enhances metabolic stability vs. benzoyl analogs
2-Methylphenoxy moiety Increases lipophilicity, improving membrane permeability
N-Substitution Bulkier groups (e.g., ethanesulfonyl) reduce off-target interactions

Advanced SAR studies require combinatorial libraries and molecular docking to optimize target engagement .

What methodologies resolve contradictions in biological activity data between structural analogs?

Level: Advanced
Answer:

  • Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives .
  • Orthogonal assays : Confirm hits using SPR (binding) and functional assays (e.g., cAMP modulation) .
  • Metabolic profiling : LC-MS identifies degradation products that may skew activity readings .
  • Statistical rigor : Use ANOVA or Bayesian modeling to assess significance of minor activity differences .

How can chiral centers in related compounds be resolved, and what impact does stereochemistry have on bioactivity?

Level: Advanced
Answer:

  • Chiral separation : Supercritical fluid chromatography (SFC) with columns like Chiralpak AD-H resolves enantiomers (e.g., 99% ee achieved for tetrahydroquinoline derivatives) .
  • Stereochemical impact : Enantiomers often show divergent binding; e.g., (S)-enantiomers of similar compounds exhibit 10-fold higher affinity for serotonin receptors .
  • Synthesis control : Asymmetric catalysis (e.g., Evans oxazolidinones) ensures stereochemical purity during synthesis .

What computational tools are effective for predicting target interactions and optimizing lead compounds?

Level: Advanced
Answer:

  • Molecular docking (AutoDock Vina) : Predict binding modes to kinases or GPCRs, with MM/GBSA scoring for affinity .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
  • ADMET prediction (SwissADME) : Forecast pharmacokinetic properties (e.g., logP, CYP inhibition) .
  • QSAR models : Machine learning (e.g., Random Forest) links structural descriptors to activity .

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